4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine
CAS No.: 1221725-63-8
Cat. No.: VC7940295
Molecular Formula: C10H10FN3
Molecular Weight: 191.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1221725-63-8 |
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Molecular Formula | C10H10FN3 |
Molecular Weight | 191.20 |
IUPAC Name | 5-(4-fluorophenyl)-3-methylimidazol-4-amine |
Standard InChI | InChI=1S/C10H10FN3/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |
Standard InChI Key | YWUPOZBLEYETGU-UHFFFAOYSA-N |
SMILES | CN1C=NC(=C1N)C2=CC=C(C=C2)F |
Canonical SMILES | CN1C=NC(=C1N)C2=CC=C(C=C2)F |
Introduction
4-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-amine is an organic compound belonging to the imidazole family, characterized by a fluorophenyl group and a methyl substitution. It is of interest in medicinal chemistry due to its structural features, which are often associated with biological activity. The compound has potential applications in drug development, particularly in targeting specific biochemical pathways.
Synthesis and Derivatives
The synthesis of 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine typically involves:
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Formation of the imidazole core: This is achieved through cyclization reactions using precursors such as glyoxal, ammonia, and methylamine.
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Introduction of the fluorophenyl group: Electrophilic aromatic substitution or coupling reactions are employed to attach the fluorophenyl moiety.
Derivatives of this compound can be synthesized by modifying the amine or methyl groups, potentially enhancing biological activity or pharmacokinetic properties.
Research Findings and Future Directions
While data on 4-(4-fluorophenyl)-1-methyl-1H-imidazol-5-amine specifically remain sparse, its structural similarity to other biologically active compounds suggests significant potential in drug discovery. Future research should focus on:
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Synthesizing analogs with varied substitutions for structure-activity relationship (SAR) studies.
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Conducting in vitro and in vivo assays to determine pharmacological efficacy.
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Exploring its role as a scaffold for designing enzyme inhibitors or receptor modulators.
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